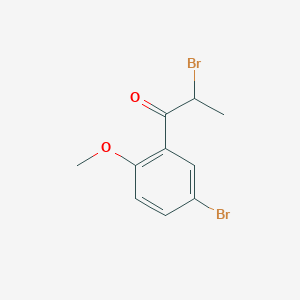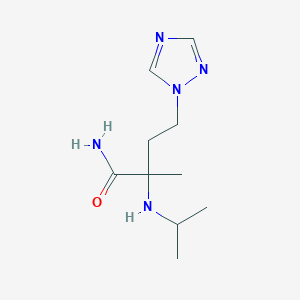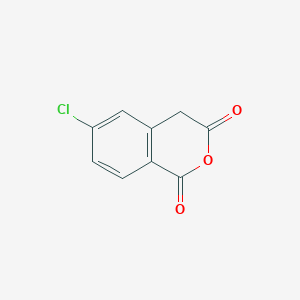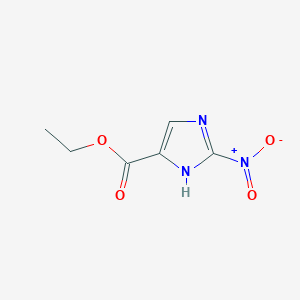
ethyl 2-nitro-1H-imidazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-nitro-1H-imidazole-5-carboxylate is a chemical compound belonging to the imidazole family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its nitro group at the second position and an ethyl ester group at the fifth position of the imidazole ring. It is a white to off-white solid that is highly soluble in polar solvents .
Métodos De Preparación
The synthesis of ethyl 2-nitro-1H-imidazole-5-carboxylate can be achieved through several methods. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
Ethyl 2-nitro-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed from these reactions include nitroso derivatives, amino derivatives, and substituted imidazoles.
Aplicaciones Científicas De Investigación
Ethyl 2-nitro-1H-imidazole-5-carboxylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of ethyl 2-nitro-1H-imidazole-5-carboxylate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to the inhibition of enzyme activity or the disruption of cellular processes . The ester group can also be hydrolyzed to release the active imidazole moiety, which can further interact with biological targets.
Comparación Con Compuestos Similares
Ethyl 2-nitro-1H-imidazole-5-carboxylate can be compared with other similar compounds such as:
Metronidazole: A well-known antimicrobial agent that also contains a nitroimidazole moiety.
Tinidazole: Another antimicrobial agent with a similar structure and mechanism of action.
Omeprazole: A proton pump inhibitor that contains an imidazole ring but lacks the nitro group. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C6H7N3O4 |
|---|---|
Peso molecular |
185.14 g/mol |
Nombre IUPAC |
ethyl 2-nitro-1H-imidazole-5-carboxylate |
InChI |
InChI=1S/C6H7N3O4/c1-2-13-5(10)4-3-7-6(8-4)9(11)12/h3H,2H2,1H3,(H,7,8) |
Clave InChI |
JMSJAPVDMIPABT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN=C(N1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



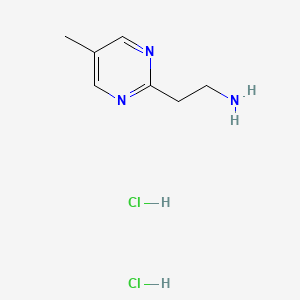
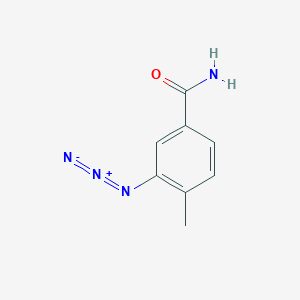

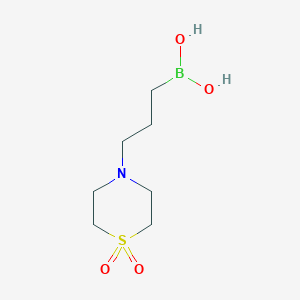
![1-{3-Azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaen-3-yl}-2-chloroethan-1-one](/img/structure/B13484760.png)
![rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-2-ethylpiperidine-4-carboxylic acid](/img/structure/B13484765.png)
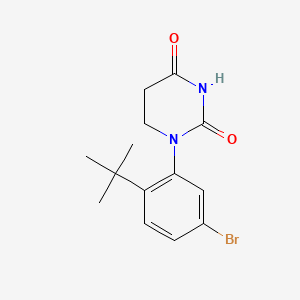
![Ethyl 3-(2,2-dimethylpropyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13484780.png)

